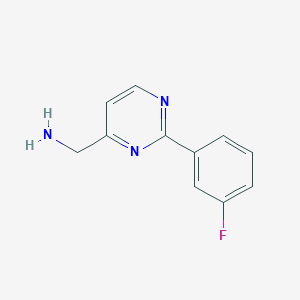
(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine
Descripción general
Descripción
(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine is a useful research compound. Its molecular formula is C11H10FN3 and its molecular weight is 203.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2-(3-Fluorophenyl)pyrimidin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. The characterization of the compound is usually performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 27.6 | Induction of apoptosis |
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy-}thieno[2,3-d]pyrimidine | A549 (lung cancer) | 29.3 | Cell cycle arrest |
This table summarizes the activity of related compounds, highlighting the potential efficacy of this compound in cancer treatment.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies demonstrate that derivatives with similar structural motifs can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS).
Case Study: Inhibition of iNOS and COX-2
In a study involving macrophage cells, it was found that certain pyrimidine derivatives significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses. Molecular docking studies indicated a strong binding affinity to the active sites of these enzymes, suggesting a potential therapeutic role in managing inflammation-related disorders .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the pyrimidine ring and substituents on the phenyl groups can significantly influence biological activity. For example:
- Fluorine Substitution : The presence of fluorine at the 3-position on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Amine Variations : Alterations in the amine moiety can affect potency and selectivity against specific targets.
Table 2: Structure-Activity Relationships
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluorine | 3-position | Increases potency |
| Methyl | 4-position | Moderate effect |
| Ethyl | N-position | Decreases activity |
Propiedades
IUPAC Name |
[2-(3-fluorophenyl)pyrimidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-1-2-8(6-9)11-14-5-4-10(7-13)15-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNRGGTXJKJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















